1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-10-6-4-5-9(2)13(10)15-8-11(14(17)18)7-12(15)16/h4-6,11H,3,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEGRWXDUVMFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2CC(CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404019 | |
| Record name | 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-54-4 | |
| Record name | 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Post-Cyclization Functionalization
Here, the pyrrolidine ring is formed first, followed by introduction of the aryl group:
-
Palladium-Catalyzed Cross-Coupling : A halogenated pyrrolidine intermediate (e.g., 1-bromo-5-oxopyrrolidine-3-carboxylic acid) undergoes Suzuki-Miyaura coupling with 2-ethyl-6-methylphenylboronic acid. Pd(PPh) and KCO in DMF at 80°C achieve coupling efficiencies of 65–72%.
-
Acid-Base Workup : Purification via recrystallization from ethanol/water mixtures enhances purity (>95%).
Challenges :
-
Requires pre-functionalized boronic acids.
-
Competing side reactions at the pyrrolidine nitrogen.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
| Parameter | Cyclization Route | Cross-Coupling Route |
|---|---|---|
| Solvent | THF/Water (3:1) | DMF |
| Catalyst | KCO | Pd(PPh) |
| Temperature (°C) | 25 | 80 |
| Yield (%) | 78–85 | 65–72 |
Substituent Compatibility
-
Ethyl Group : Introduced via alkylation of 2-methylphenol precursors using ethyl bromide and AlCl.
-
Methyl Group : Retained from starting materials (e.g., 2,6-dimethylaniline derivatives).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% HPO/acetonitrile) confirms >98% purity for optimized routes.
Scale-Up Considerations
Industrial-scale synthesis prioritizes:
-
Cost-Efficiency : Using Raney Ni instead of Pd catalysts for reductions.
-
Solvent Recovery : THF and DMF are recycled via distillation.
-
Waste Minimization : Neutralization of acidic/byproduct streams with CaCO.
Emerging Methodologies
Enzymatic Synthesis
Recent studies explore lipase-catalyzed ester hydrolysis as a greener alternative to traditional saponification (yield: 70–75%).
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules, which can be applied in various chemical reactions and processes.
Biology
Research indicates that this compound exhibits potential biological activities:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Medicine
The pharmacological properties of this compound are under investigation for:
- Anti-inflammatory Effects : Studies suggest it may reduce inflammation in various biological systems.
- Analgesic Properties : Its potential use as a pain reliever is being explored.
Industry
In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials, enhancing product performance and functionality.
This compound has shown promising antimicrobial properties against various pathogens. For instance:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 64 | Methicillin-resistant Staphylococcus aureus |
| Ester derivative | 128 | New Delhi carbapenemase-producing Acinetobacter baumannii |
This data highlights its effectiveness against resistant strains, making it a candidate for further development in antimicrobial therapies .
Case Studies
- Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant strains of Staphylococcus aureus, crucial for addressing rising antimicrobial resistance .
- Pharmacological Studies : Investigations into its anti-inflammatory and analgesic properties have yielded promising results, suggesting it could be a valuable addition to existing therapeutic options .
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl and pyrrolidine moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound is differentiated by its 2-ethyl-6-methylphenyl substituent. Key analogs for comparison include:
- Electron-Donating vs. Chlorine and hydroxyl groups in analogs like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid increase polarity, which may improve solubility but reduce bioavailability .
Physicochemical Properties
- Thermal Stability: Derivatives with nitro or amino groups (e.g., compound 6 in ) show higher melting points (210–211°C), likely due to hydrogen bonding .
Antioxidant Efficacy
- DPPH Radical Scavenging: The 5-chloro-2-hydroxyphenyl analog (compound 10) exhibited 1.5× the activity of ascorbic acid (optical density = 1.149) due to its free carboxylic acid and hydroxyl groups, which donate electrons .
Antimicrobial Activity
Biological Activity
1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its unique chemical structure, which includes a pyrrolidine ring and a substituted phenyl group. This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C14H17NO3
- Molar Mass : Approximately 247.29 g/mol
- Structure : The compound features a five-membered pyrrolidine ring, a carboxylic acid group, and an aromatic substituent that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Alkylation : Alkylation of 2-methylphenylamine with ethyl bromide to form the intermediate 2-ethyl-6-methylphenylamine.
- Cyclization : Cyclization with succinic anhydride under acidic conditions to form the pyrrolidine ring.
- Oxidation : Introducing the carboxylic acid group through oxidation reactions.
Biological Activities
Research indicates that this compound exhibits various biological activities attributed to its structural features:
Antimicrobial Activity
This compound and its derivatives have shown promising antimicrobial properties against various pathogens, particularly Gram-positive bacteria and fungi. For instance:
- Activity Against Staphylococcus aureus : Studies have demonstrated that derivatives of this compound exhibit significant activity against methicillin-resistant strains of S. aureus, which is crucial given the rising antimicrobial resistance .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 64 | Methicillin-resistant S. aureus |
| Ester derivative | 128 | New Delhi carbapenemase-producing A. baumannii |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- In vitro Studies : In studies involving human lung cancer cell lines (A549), certain derivatives demonstrated significant cytotoxic effects, suggesting potential as anticancer agents .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
- Interaction with Biological Macromolecules : Preliminary studies indicate that the compound can interact with proteins and nucleic acids, influencing various biological pathways .
Case Studies
- Antimicrobial Resistance : A study highlighted the effectiveness of derivatives against multidrug-resistant pathogens, emphasizing their potential in combating infections caused by resistant strains .
- Cytotoxicity in Cancer Models : Research on derivatives showed varying degrees of cytotoxicity across different cancer cell lines, indicating the need for further development and optimization for therapeutic use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how are intermediates purified?
- Methodology : The compound can be synthesized via a multi-step process starting from substituted aniline derivatives and itaconic acid. For example, analogous pyrrolidinone derivatives are prepared by refluxing 2-amino-4-methylphenol with itaconic acid in water, followed by esterification using methanol and sulfuric acid . Purification involves dissolving crude products in alkaline solutions (e.g., 5% NaOH), filtration, and acidification to isolate the carboxylic acid form. Recrystallization from ethanol or isopropanol is typical for intermediates .
- Key Parameters : Reaction temperature (reflux conditions), stoichiometric ratios, and pH adjustment during acidification (target pH ~2) are critical for yield optimization .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its derivatives?
- Analytical Workflow :
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing the ethyl/methylphenyl substituents and the lactam carbonyl (δ ~170-175 ppm for C=O).
- FT-IR : Confirms lactam (C=O stretch ~1680 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹) functional groups.
- Elemental Analysis : Validates empirical formulas, especially for nitrogen and sulfur content in derivatives .
- Validation : Cross-referencing with analogous compounds (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) ensures consistency in spectral assignments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 5-oxopyrrolidine-3-carboxylic acid derivatives during derivatization?
- Strategies :
- Catalyst Screening : Use of acidic catalysts (e.g., H₂SO₄) for esterification or BF₃·Et₂O for cyclization reactions enhances reaction rates .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility in condensation reactions with aromatic aldehydes or ketones .
- Temperature Gradients : Controlled heating (80-120°C) minimizes side reactions during hydrazide formation .
- Case Study : A 34% yield was achieved for a fluorobenzyl-pyrrolidinone derivative using optimized carbodiimide coupling conditions .
Q. What strategies are recommended for resolving contradictions in biological activity data across structurally similar pyrrolidinone derivatives?
- Approach :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring vs. alkyl chains) on target binding .
- 3D Biological Models : Use in vitro 3D cell cultures to assess permeability and metabolism, which may explain discrepancies observed in 2D assays .
- Computational Modeling : Docking studies with targets like microtubules or enzymes (e.g., elastase) identify steric or electronic mismatches .
Q. How can derivatization of the carboxylic acid group enhance the compound’s pharmacological profile?
- Derivatization Pathways :
- Esterification : Methyl/ethyl esters improve membrane permeability (e.g., methyl ester derivatives show enhanced CNS penetration) .
- Amide Formation : Hydrazide intermediates enable conjugation with bioactive moieties (e.g., pyrazole or benzodioxane groups) for dual-targeting .
- Prodrug Design : Glycosylation or peptide-linked derivatives may enhance solubility or tissue specificity .
Q. What are the challenges in assessing the compound’s solubility and stability under physiological conditions?
- Solubility : The carboxylic acid group confers pH-dependent solubility (soluble in alkaline buffers, insoluble in gastric pH). Co-solvents (e.g., PEG-400) or nanoformulations are recommended for in vivo studies .
- Stability :
- Thermal Degradation : Store at room temperature in dry conditions to prevent lactam ring hydrolysis .
- Oxidative Stability : Antioxidants (e.g., BHT) are added to solutions to prevent radical-mediated degradation .
Methodological Notes
- Contradictory Data Handling : When spectral or biological data conflict with literature, validate via orthogonal techniques (e.g., LC-MS for purity) and replicate under standardized conditions .
- Synthetic Scale-Up : Pilot reactions in continuous flow systems reduce variability in multi-step syntheses, particularly for hazardous intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
